2-Methoxy-4-phenoxybromobenzene
Description
2-Methoxy-4-phenoxybromobenzene (CAS: 194204-29-0) is a brominated aromatic ether with the molecular formula C₁₃H₁₁BrO₂ and a molar mass of 279.13 g/mol. It features a methoxy group (-OCH₃) at the 2-position, a phenoxy group (-OPh) at the 4-position, and a bromine atom at the 1-position on the benzene ring. Key physicochemical properties include a predicted density of 1.394 g/cm³ and a boiling point of 334.5°C .
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-bromo-2-methoxy-4-phenoxybenzene |
InChI |
InChI=1S/C13H11BrO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
ZCGCUTBUFVBZMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methoxy-4-phenoxybromobenzene with structurally related brominated aromatic compounds, focusing on functional groups, physicochemical properties, and applications.
Functional Group and Structural Analogues
Key Differences and Implications
Functional Groups and Reactivity: The acetophenone group in 2-bromo-4'-methoxyacetophenone introduces electrophilic character, enhancing reactivity in nucleophilic substitutions (e.g., Grignard reactions) compared to the ether-linked this compound . Hydrazone and ester groups in 339577-80-9 enable chelation and hydrogen bonding, making it suitable for metal coordination or enzyme-targeted applications, unlike the simpler ether structure of the target compound .
Physicochemical Properties: Lipophilicity: The benzyloxy derivative (C₁₄H₁₃BrO₂) is more lipophilic (logP ~3.2 estimated) than this compound (logP ~2.8), impacting solubility in organic solvents . Thermal Stability: The higher boiling point of this compound (334.5°C) compared to 2-bromo-4'-methoxyacetophenone (~250°C) suggests stronger intermolecular forces due to aromatic stacking .
Synthesis Complexity: 4-Benzyloxy-2-bromo-1-methoxybenzene requires multi-step synthesis (acetyl protection, bromination, benzylation), whereas this compound may be synthesized via direct Ullmann coupling or nucleophilic aromatic substitution .
Applications: 2-Bromo-4'-methoxyacetophenone is actively used as a building block in pharmaceuticals and agrochemicals due to its reactive ketone group . Hydrazone-containing derivatives (e.g., 339577-80-9) are explored for antimicrobial or anticancer activity, leveraging their ability to form stable complexes . The discontinuation of this compound may relate to challenges in scalability, regulatory constraints, or inferior performance compared to analogs .
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